Sodium cyclohexanebutyrate

Catalog No.

S1898428

CAS No.

61886-29-1

M.F

C10H18NaO2

M. Wt

193.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

61886-29-1

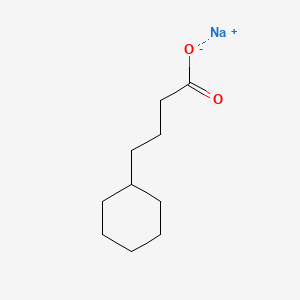

Product Name

Sodium cyclohexanebutyrate

IUPAC Name

sodium;4-cyclohexylbutanoate

Molecular Formula

C10H18NaO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C10H18O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h9H,1-8H2,(H,11,12);

InChI Key

SIRJCOVJOZIMDZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCC(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)CCCC(=O)O.[Na]

The exact mass of the compound Cyclohexanebutanoic acid, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Histone Deacetylase (HDAC) Inhibition:

- HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, proteins that package DNA within the cell nucleus.

- Cyclohexanebutanoic acid, sodium salt has been identified as a potential HDAC inhibitor [].

- HDAC inhibitors can alter gene expression patterns, making them attractive candidates for research in areas like cancer and neurodegenerative diseases [, ].

Cellular Differentiation and Stem Cell Research:

- Studies suggest that cyclohexanebutanoic acid, sodium salt may play a role in cellular differentiation, the process by which unspecialized cells become specialized cell types [].

- This property could be valuable in stem cell research, where scientists aim to manipulate stem cells into developing into specific cell types for therapeutic purposes [].

Other Potential Applications:

- Research is ongoing to explore the potential use of cyclohexanebutanoic acid, sodium salt in other areas, including metabolic disorders, and certain neurological conditions [, ].

Important Note:

- It is important to remember that cyclohexanebutanoic acid, sodium salt is still under investigation, and its safety and efficacy for various applications are not yet fully established.

- More research is needed to determine its potential role in different scientific fields.

Molecular Structure Analysis

SCB has a structure consisting of a cyclohexane ring connected to a four-carbon chain ending in a carboxylic acid group (-COOH) neutralized by a sodium cation (Na+) []. Key features include:

- Alicyclic cyclohexane ring, which can participate in hydrophobic interactions.

- Carboxylic acid group, allowing for potential hydrogen bonding and salt formation.

- Sodium cation, increasing water solubility.

Chemical Reactions Analysis

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Decarboxylation: Under strong acidic or basic conditions, the carboxylic acid group might lose carbon dioxide (CO2) to form a ketone.

- Salt metathesis: The sodium cation can be exchanged for other cations through reactions with appropriate salts.

Physical And Chemical Properties Analysis

The mechanism of action of SCB depends on the specific application. Here are two potential areas of research:

- Histone Deacetylase (HDAC) Inhibition: SCB has been shown to inhibit HDAC enzymes, which regulate gene expression by removing acetyl groups from histones. This inhibition can potentially lead to increased expression of certain genes [].

- Butyrate Receptor Agonism: SCB might act as an agonist for G protein-coupled receptors (GPCRs) responsive to butyrate, a short-chain fatty acid with various biological effects [].

- Wear gloves, safety glasses, and a lab coat when handling SCB.

- Use SCB in a well-ventilated area.

- Wash hands thoroughly after handling SCB.

- Dispose of SCB according to local regulations for laboratory waste.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.12044909 g/mol

Monoisotopic Mass

193.12044909 g/mol

Heavy Atom Count

13

Related CAS

4441-63-8 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

61886-29-1

General Manufacturing Information

Cyclohexanebutanoic acid, sodium salt (1:1): ACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds